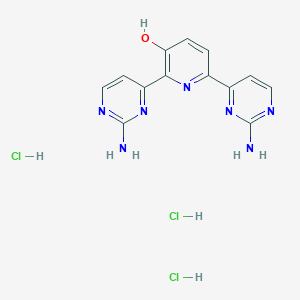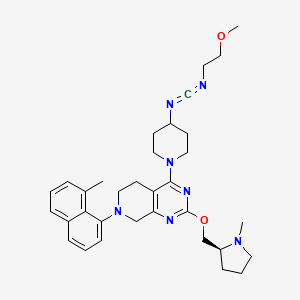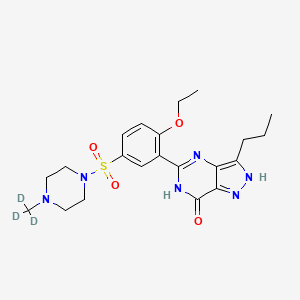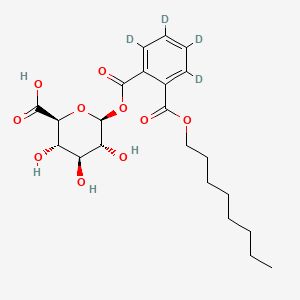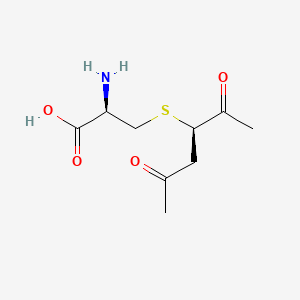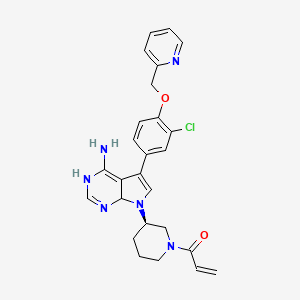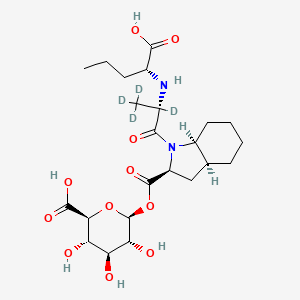
Perindoprilat acyl-beta-D-glucuronide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Perindoprilat acyl- is the active metabolite of perindopril, a nonsulfhydryl prodrug that belongs to the angiotensin-converting enzyme (ACE) inhibitor class of medications. Perindoprilat acyl- is a potent, competitive inhibitor of ACE, the enzyme responsible for the conversion of angiotensin I to angiotensin II. This compound is primarily used in the treatment of hypertension, mild to moderate congestive heart failure, and to reduce cardiovascular risk in patients with hypertension or post-myocardial infarction .
Preparation Methods
Synthetic Routes and Reaction Conditions
Perindoprilat acyl- is synthesized through the hydrolysis of perindopril in the liver. The synthetic route involves the condensation of N-[(1S)-1-carboxyethyl]-L-norvaline with the amino group of (2S,3aS,7aS)-octahydroindole-2-carboxylic acid . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the hydrolysis process.
Industrial Production Methods
Industrial production of perindoprilat acyl- involves large-scale synthesis using similar hydrolysis methods. The process is optimized for high yield and purity, often involving multiple purification steps such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Perindoprilat acyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure optimal yield and selectivity .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of perindoprilat acyl- can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Perindoprilat acyl- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying ACE inhibition and related biochemical pathways.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Widely used in clinical research for the treatment of hypertension, heart failure, and cardiovascular diseases.
Industry: Employed in the development of new pharmaceutical formulations and drug delivery systems .
Mechanism of Action
Perindoprilat acyl- exerts its effects by competitively inhibiting ACE, preventing the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This results in lower levels of angiotensin II, leading to increased plasma renin activity and reduced aldosterone secretion. The overall effect is a decrease in blood pressure and reduced strain on the cardiovascular system .
Comparison with Similar Compounds
Similar Compounds
Enalaprilat: Another ACE inhibitor with similar pharmacodynamic properties.
Lisinopril: A long-acting ACE inhibitor used for similar indications.
Ramiprilat: The active metabolite of ramipril, also an ACE inhibitor.
Uniqueness
Perindoprilat acyl- is unique in its high tissue affinity and long-acting nature, making it particularly effective in controlling blood pressure and reducing cardiovascular risk. Its lipophilic properties allow for better tissue penetration and sustained action compared to other ACE inhibitors .
Properties
Molecular Formula |
C23H36N2O11 |
|---|---|
Molecular Weight |
520.6 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[(2S,3aS,7aS)-1-[(2S)-2-[[(1R)-1-carboxybutyl]amino]-2,3,3,3-tetradeuteriopropanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H36N2O11/c1-3-6-12(20(30)31)24-10(2)19(29)25-13-8-5-4-7-11(13)9-14(25)22(34)36-23-17(28)15(26)16(27)18(35-23)21(32)33/h10-18,23-24,26-28H,3-9H2,1-2H3,(H,30,31)(H,32,33)/t10-,11-,12+,13-,14-,15-,16-,17+,18-,23-/m0/s1/i2D3,10D |
InChI Key |
YROROJVGTQGFDB-ATIYYFHVSA-N |
Isomeric SMILES |
[2H][C@@](C(=O)N1[C@H]2CCCC[C@H]2C[C@H]1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)(C([2H])([2H])[2H])N[C@H](CCC)C(=O)O |
Canonical SMILES |
CCCC(C(=O)O)NC(C)C(=O)N1C2CCCCC2CC1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



